(5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a propan-2-yl benzylidene group, and a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core This can be achieved through the cyclization of appropriate precursors under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.
Scientific Research Applications
(5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Benzothiazole Compounds: These compounds share a similar thiazole core and are used in various chemical and biological applications.
Uniqueness
(5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
The compound (5Z)-2-(2-bromophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20BrN3O with a molecular weight of approximately 452.32 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H20BrN3O |
Molecular Weight | 452.32 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole and triazole rings facilitate binding to enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that thiazole derivatives often exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains due to the presence of electron-withdrawing groups like bromine and the thiazole moiety itself.
- Case Study : A study demonstrated that similar thiazolo[3,2-b][1,2,4]triazoles exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the substitution pattern on the aromatic rings .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. The structure of this compound suggests it may inhibit cancer cell proliferation.
- Research Findings : In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Evidence : A related study found that thiazole derivatives significantly reduced the production of nitric oxide in activated macrophages, indicating potential use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be linked to specific structural features:
- Bromo Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole Ring : This moiety is crucial for antimicrobial and anticancer activities.
- Aromatic Substituents : Variations in the aromatic groups can modulate activity; electron-donating groups generally enhance potency.
Properties
Molecular Formula |
C20H16BrN3OS |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16BrN3OS/c1-12(2)14-9-7-13(8-10-14)11-17-19(25)24-20(26-17)22-18(23-24)15-5-3-4-6-16(15)21/h3-12H,1-2H3/b17-11- |
InChI Key |
NEVXSQKPJOYSBE-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.